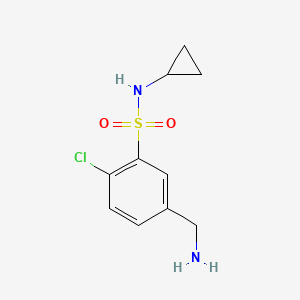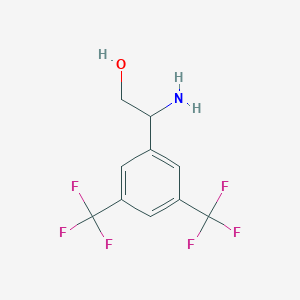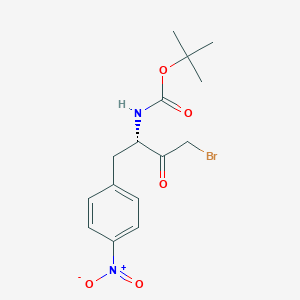
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE is a complex organic compound that features a tert-butyl group, a bromine atom, a nitrophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Reducing Agents: Such as hydrogen gas, palladium on carbon, or sodium borohydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions typically produce amine derivatives .
Scientific Research Applications
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the preparation of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE involves its interaction with specific molecular targets. The bromine and nitrophenyl groups can participate in various binding interactions, while the carbamate moiety can undergo hydrolysis under certain conditions. These interactions and reactions can modulate the activity of biological pathways or chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Shares the nitrophenyl and bromine groups but lacks the carbamate and tert-butyl moieties.
4-Bromo-1-butene: Contains the bromine atom but lacks the nitrophenyl and carbamate groups
Uniqueness
TERT-BUTYL (S)-(4-BROMO-1-(4-NITROPHENYL)-3-OXOBUTAN-2-YL)CARBAMATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
293291-20-0 |
|---|---|
Molecular Formula |
C15H19BrN2O5 |
Molecular Weight |
387.23 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-4-bromo-1-(4-nitrophenyl)-3-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(20)17-12(13(19)9-16)8-10-4-6-11(7-5-10)18(21)22/h4-7,12H,8-9H2,1-3H3,(H,17,20)/t12-/m0/s1 |
InChI Key |
DTNHUDDLCVNQFM-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


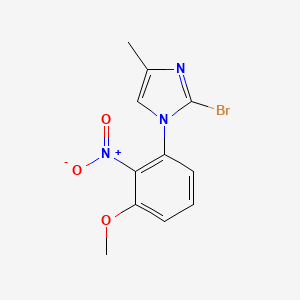
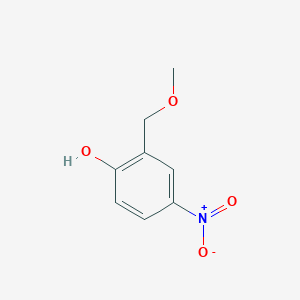
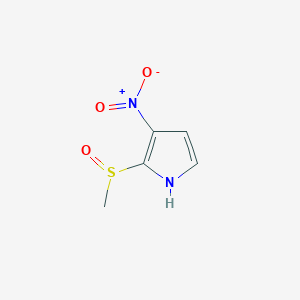
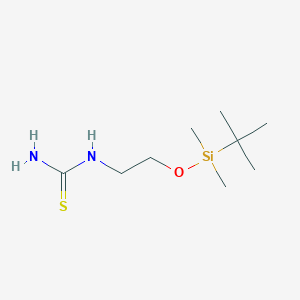
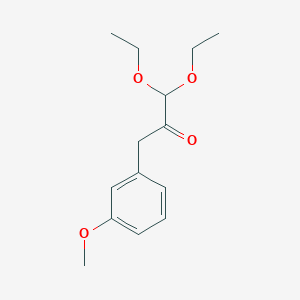

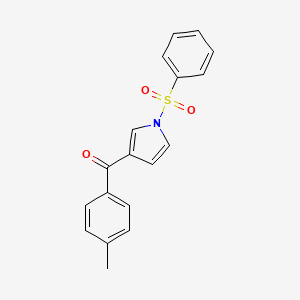
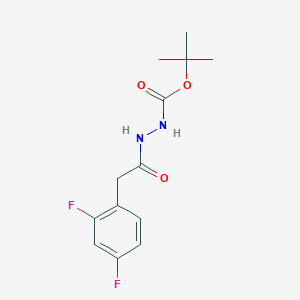
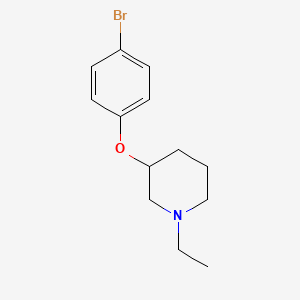
![2-(Benzo[d]oxazol-5-yl)propanoic acid](/img/structure/B8308027.png)
![2-bromo-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8308052.png)
